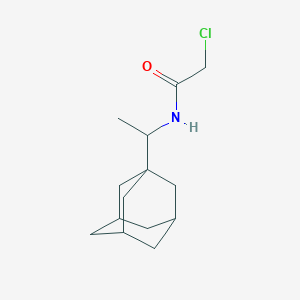

N-(1-Adamantan-1-yl-ethyl)-2-chloro-acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(1-Adamantan-1-yl-ethyl)-2-chloro-acetamide” is a chemical compound with the CAS Number: 141104-05-4 . It has a molecular weight of 255.79 . It is available in powder form .

Synthesis Analysis

The synthesis of adamantane-containing amines, such as “N-(1-Adamantan-1-yl-ethyl)-2-chloro-acetamide”, has been optimized using the Chan–Lam reaction . This involves reacting adamantane-containing amines and diamines with p-tolylboronic acid under specific conditions . The yield of the target products can reach up to 74% from the monoamines and 66% from the diamines .Molecular Structure Analysis

The molecular structure of “N-(1-Adamantan-1-yl-ethyl)-2-chloro-acetamide” can be represented by the empirical formula C14H22ClNO . The InChI key for this compound is WKYMLOXQWMPBKY-UHFFFAOYSA-N .Chemical Reactions Analysis

The Chan–Lam reaction is a significant method for C sp 2–N bond formation, which is based on the copper (II)-catalyzed reaction of amines with arylboronic acids . This reaction is commonly performed between arylboronic acids or their analogues and primary aromatic amines .Physical And Chemical Properties Analysis

“N-(1-Adamantan-1-yl-ethyl)-2-chloro-acetamide” has a density of 1.1±0.1 g/cm3, a boiling point of 512.8±19.0 °C at 760 mmHg, and a flash point of 315.4±6.5 °C . It has 2 H bond acceptors, 1 H bond donor, and 4 freely rotating bonds . Its ACD/LogP is 6.13 .Aplicaciones Científicas De Investigación

Anti-Dengue Virus Activity

- Scientific Field : Medicinal Chemistry

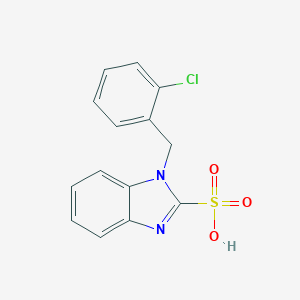

- Summary of the Application : A study focused on the synthesis of dual acting hybrids comprising structural features of known Dengue Virus (DENV) inhibitors, amantadine and benzsulfonamide derivatives . The compound synthesized was N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide .

- Methods of Application : The compound was synthesized by reacting amantadine with 4-(chlorosulfonyl)benzoic acid, after optimization, in a 2:1 ratio under microwave irradiation conditions in a one-pot reaction .

- Results or Outcomes : The compound showed significant anti-DENV serotype 2 activity (IC50 = 22.2 µM) and low cytotoxicity (CC50 < 100 µM) .

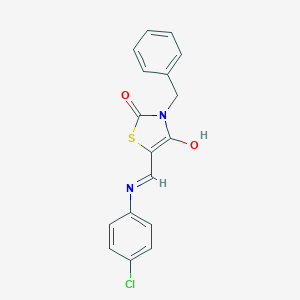

Antibacterial Activity

- Scientific Field : Pharmaceutical Chemistry

- Summary of the Application : A method for synthesizing bis-[1-(adamantan-1-yl)ethyl]amine hydrochloride under laboratory conditions was developed . The antibacterial activity of the synthesized compound was assessed .

- Methods of Application : The compound was synthesized under laboratory conditions .

- Results or Outcomes : The synthesized compound showed antibacterial activity .

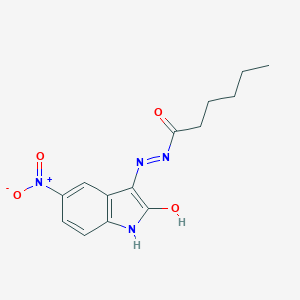

Dengue Fever Treatment

- Scientific Field : Medicinal Chemistry

- Summary of the Application : A small scale clinical study indicated that amantadine, a compound structurally similar to “N-(1-Adamantan-1-yl-ethyl)-2-chloro-acetamide”, is an effective treatment option in vivo against Dengue Virus (DENV) infected patients .

- Methods of Application : The study was conducted in a clinical setting with DENV infected patients .

- Results or Outcomes : The study showed that amantadine has potential as a treatment for dengue fever .

Anti-Dengue Virus Activity

- Scientific Field : Medicinal Chemistry

- Summary of the Application : A study focused on the synthesis of dual acting hybrids comprising structural features of known Dengue Virus (DENV) inhibitors, amantadine and benzsulfonamide derivatives . The compound synthesized was N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide .

- Methods of Application : The compound was synthesized by reacting amantadine with 4-(chlorosulfonyl)benzoic acid, after optimization, in a 2:1 ratio under microwave irradiation conditions in a one-pot reaction .

- Results or Outcomes : The compound showed significant anti-DENV serotype 2 activity (IC50 = 22.2 µM) and low cytotoxicity (CC50 < 100 µM) .

Safety And Hazards

Propiedades

IUPAC Name |

N-[1-(1-adamantyl)ethyl]-2-chloroacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22ClNO/c1-9(16-13(17)8-15)14-5-10-2-11(6-14)4-12(3-10)7-14/h9-12H,2-8H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKYMLOXQWMPBKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C12CC3CC(C1)CC(C3)C2)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-Adamantan-1-yl-ethyl)-2-chloro-acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(5-{3-Nitrobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B352911.png)

![[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B352914.png)

![5-[(4-Methylphenyl)amino]-3-[(4-nitrophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B352917.png)

![3-[(5Z)-5-[(2-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B352918.png)

![Methyl 3-({5-[(4-methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate](/img/structure/B352919.png)

![Methyl 3-({5-[(4-chlorophenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate](/img/structure/B352921.png)

![Methyl 3-({5-[(4-bromophenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate](/img/structure/B352923.png)